N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various fields such as biology, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moieties. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The thiophene groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenated thiophene derivatives and strong bases or acids are typically used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes. For example, it could act as a kinase inhibitor, modulating signaling pathways that control cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid.
Oxadiazole derivatives: Compounds such as 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-2-amine.
Uniqueness
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both thiophene and oxadiazole rings in a single molecule allows for diverse reactivity and potential therapeutic applications that are not observed in simpler analogs.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Biological Activity
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates thiophene and oxadiazole moieties, which are known for their diverse pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a thiophene ring and an oxadiazole ring, which contribute to its unique biological properties. The general structure can be represented as follows:
The biological activity of thiophene derivatives is often attributed to their ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : Compounds containing oxadiazole rings have shown inhibitory effects against several enzymes such as carbonic anhydrase and histone deacetylases (HDACs) .
- Antiviral Activity : Some derivatives have demonstrated efficacy against viral polymerases, suggesting potential in antiviral therapy .
- Anticancer Properties : Studies indicate that thiophene derivatives can induce cytotoxicity in various cancer cell lines .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, oxadiazole derivatives have been shown to possess antibacterial and antifungal activities against a range of pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been reported that similar oxadiazole derivatives exhibit moderate to high cytotoxicity against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12.5 |
CaCo-2 (Colon Adenocarcinoma) | 15.0 |
3T3-L1 (Mouse Embryo) | 10.0 |
These findings suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms .
Anti-inflammatory Activity
Thiophene derivatives are also noted for their anti-inflammatory effects. In vitro studies have shown that they can reduce nitric oxide production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Antiviral Screening : A study evaluated a series of oxadiazole derivatives for their ability to inhibit dengue virus polymerase. Compounds showed submicromolar activity against all serotypes of the virus .
- Cytotoxicity Evaluation : In another investigation, a series of thiophene-based compounds were tested for cytotoxic effects against various cancer cell lines, revealing promising results for further development into anticancer agents .
Properties
IUPAC Name |
N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-11(9-4-2-6-19-9)13-12-15-14-10(17-12)7-8-3-1-5-18-8/h1-6H,7H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSJZKIVJOCLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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